molecular formula C19H20N4O4S B7704502 N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide

N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No. B7704502
M. Wt: 400.5 g/mol
InChI Key: AJCHMLZSSGDNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide, also known as TOA-SA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological activities.

Mechanism of Action

The exact mechanism of action of N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is not fully understood. However, it has been reported that N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide exerts its pharmacological effects by modulating various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Additionally, N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been reported to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. Moreover, N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is its potent pharmacological activity against various diseases. Moreover, N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is relatively easy to synthesize and purify, making it an attractive compound for medicinal chemistry research. However, one of the limitations of N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is its low solubility in water, which may limit its bioavailability in vivo.

Future Directions

Several future directions can be explored for the further development of N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide as a potential therapeutic agent. These include the optimization of its pharmacokinetic properties, the identification of its molecular targets, and the evaluation of its efficacy in animal models of various diseases. Moreover, the development of N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide derivatives with improved pharmacological activity and reduced toxicity can also be explored.

Synthesis Methods

N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide can be synthesized through a multistep process involving the reaction of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 4-aminobenzenesulfonamide and subsequent acetylation of the resulting product with acetic anhydride. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported that N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[4-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-12-6-4-5-7-17(12)18-21-19(27-22-18)13(2)23-28(25,26)16-10-8-15(9-11-16)20-14(3)24/h4-11,13,23H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCHMLZSSGDNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.